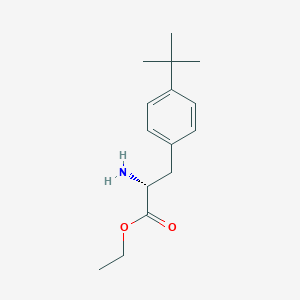

Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate, also known as Etilefrine, is a synthetic compound that belongs to the class of alpha- and beta-adrenergic agonists. It is a chiral molecule that has been used as a sympathomimetic drug in the treatment of hypotension, asthma, and bronchitis.

Mechanism of Action

Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate acts as a sympathomimetic drug by stimulating both alpha- and beta-adrenergic receptors in the body. It increases the release of norepinephrine, which leads to increased heart rate, blood pressure, and bronchodilation. This compound also has a direct positive inotropic effect on the heart, which results in increased cardiac output and improved tissue perfusion.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects on the body. It increases the release of norepinephrine, which activates the sympathetic nervous system and leads to increased heart rate, blood pressure, and bronchodilation. This compound also improves tissue perfusion by increasing cardiac output and improving blood flow to vital organs. Additionally, this compound has been shown to have a positive effect on erectile function by increasing blood flow to the penis.

Advantages and Limitations for Lab Experiments

Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate has several advantages as a research tool in laboratory experiments. It is readily available and can be easily synthesized in large quantities. This compound is also relatively stable and has a long shelf life, which makes it a useful reagent for long-term experiments. However, this compound has some limitations in laboratory experiments, including its potential toxicity and side effects. Researchers must take precautions to ensure the safe handling and disposal of this compound to minimize the risk of exposure.

Future Directions

There are several potential future directions for research on Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate. One area of interest is its potential application in the treatment of cancer. This compound has been shown to have anti-tumor effects, and further research is needed to explore its potential as an adjunct therapy for cancer. Another area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Additionally, research is needed to further explore the mechanism of action of this compound and its potential therapeutic applications in other medical conditions.

Synthesis Methods

Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate is synthesized through a multi-step reaction process that involves the condensation of 4-tert-butylphenylacetonitrile with ethyl glycinate hydrochloride, followed by reduction with sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield this compound hydrochloride, which is the salt form of the compound that is commonly used in medical applications.

Scientific Research Applications

Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate has been widely studied in scientific research for its potential therapeutic effects in various medical conditions. It has been shown to have a positive inotropic effect on the heart, which makes it useful in the treatment of hypotension and shock. It has also been used as a bronchodilator in the management of asthma and bronchitis. Additionally, this compound has been investigated for its potential application in the treatment of erectile dysfunction and as an adjunct therapy for cancer.

properties

IUPAC Name |

ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-5-18-14(17)13(16)10-11-6-8-12(9-7-11)15(2,3)4/h6-9,13H,5,10,16H2,1-4H3/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAWVLJNTYJLKB-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione](/img/structure/B2910889.png)

![N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2910891.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2910895.png)

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide](/img/structure/B2910898.png)

![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2910899.png)

![N-methyl-2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910900.png)

![5-((4-fluorobenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2910909.png)

![Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2910911.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2910912.png)